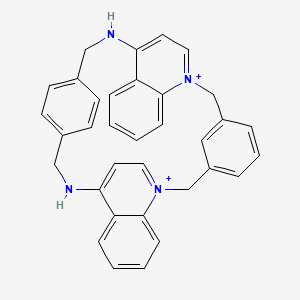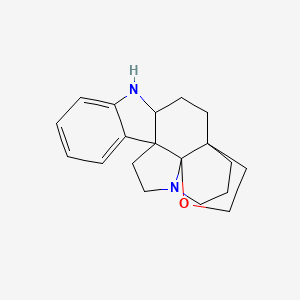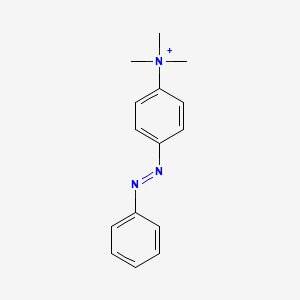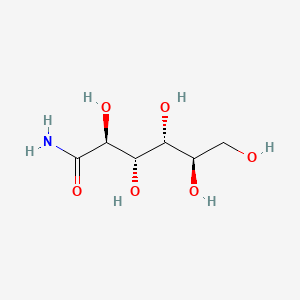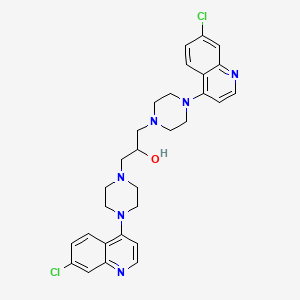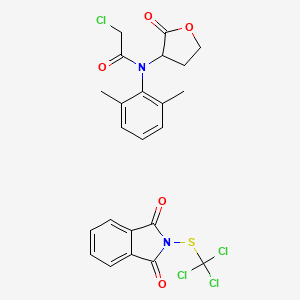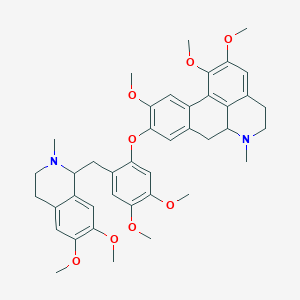
Thaliblastine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thaliblastine, also known as thalicarpine, is a plant-derived alkaloid with a complex dimeric-type aporphine benzylisoquinoline structure. It has garnered significant attention due to its antiproliferative and antitumor activities. This compound is particularly notable for its ability to circumvent multidrug resistance by directly binding to P-glycoprotein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thaliblastine can be synthesized through several steps involving complex organic reactions. One common synthetic route involves the Sandmeyer reaction of 3-amino-4-methoxy-6-nitrotoluene with sodium nitrite in acetic acid and hydrobromic acid to produce 3-bromo-4-methoxy-6-nitrotoluene. This intermediate is then condensed with 3,4-dimethoxyphenol using potassium hydroxide in refluxing methanol to yield the corresponding diphenyl ether. Subsequent formylation, condensation, and reduction steps lead to the formation of the final this compound compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to optimize production efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Thaliblastine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its pharmacological properties.
Substitution: this compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as sodium hydride and dimethylformamide are frequently employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound .
Aplicaciones Científicas De Investigación
Thaliblastine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in organic synthesis studies to explore new reaction mechanisms and pathways.
Biology: It serves as a valuable tool in cell biology research, particularly in studying cell cycle progression and apoptosis.
Medicine: this compound’s antitumor properties make it a promising candidate for cancer therapy.
Mecanismo De Acción
Thaliblastine exerts its effects by directly binding to P-glycoprotein, a membrane protein involved in drug efflux. This binding inhibits the protein’s function, thereby increasing the intracellular concentration of chemotherapeutic agents and enhancing their efficacy. Additionally, this compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
Comparación Con Compuestos Similares
Thaliblastine is unique among similar compounds due to its dual mechanism of action—circumventing multidrug resistance and inducing cell cycle arrest. Similar compounds include:
Doxorubicin: An anthracycline antibiotic used in cancer therapy, known for its ability to intercalate DNA and inhibit topoisomerase II.
Vinblastine: A vinca alkaloid that inhibits microtubule formation, leading to cell cycle arrest at the metaphase.
Paclitaxel: A taxane that stabilizes microtubules, preventing their disassembly and causing cell cycle arrest at the G2/M phase.
This compound’s ability to directly bind to P-glycoprotein and its unique chemical structure set it apart from these compounds, making it a valuable addition to the arsenal of anticancer agents.
Propiedades
Fórmula molecular |
C41H48N2O8 |
|---|---|
Peso molecular |
696.8 g/mol |
Nombre IUPAC |
9-[2-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-4,5-dimethoxyphenoxy]-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
InChI |
InChI=1S/C41H48N2O8/c1-42-12-10-23-16-32(44-3)34(46-5)20-27(23)29(42)15-26-19-33(45-4)36(48-7)22-31(26)51-37-18-25-14-30-39-24(11-13-43(30)2)17-38(49-8)41(50-9)40(39)28(25)21-35(37)47-6/h16-22,29-30H,10-15H2,1-9H3 |
Clave InChI |
ZCTJIMXXSXQXRI-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC)OC)OC |
SMILES canónico |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC)OC)OC |
Sinónimos |
Thaliblastine thalicarpine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



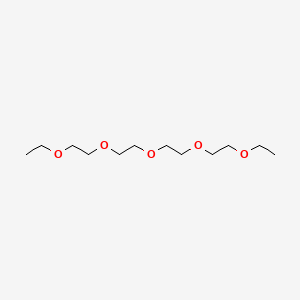

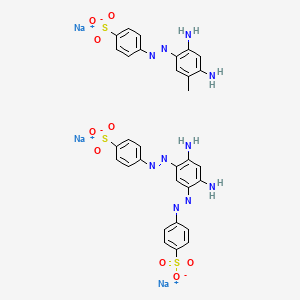
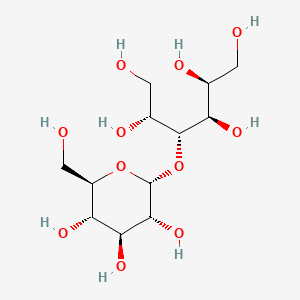
![N-(2-furanylmethyl)-1-(phenylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1215828.png)
![2-(2,5-Dimethoxyphenyl)-5-[4-(4-methoxyphenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1215829.png)
